molecular formula C21H24N2O5 B2974484 3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922054-27-1

3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2974484
CAS RN: 922054-27-1
M. Wt: 384.432
InChI Key: YNGLUEMCEAQCAA-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
BenchChem offers high-quality 3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research on related compounds involves the synthesis and characterization of benzamide derivatives with potential biological activities. For example, the development of benzimidazole-tethered oxazepine heterocyclic hybrids from N-alkylated benzimidazole 2-carboxaldehyde derived from o-phenylenediamine showcases the interest in synthesizing novel compounds with potential therapeutic applications (Almansour et al., 2016).

Biological Activity

  • Various benzamide derivatives are studied for their biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. For instance, a new benzamide isolated from endophytic Streptomyces sp. demonstrated antimicrobial activities, highlighting the potential for discovering new therapeutic agents from benzamide derivatives (Yang et al., 2015).

Potential Therapeutic Applications

  • Benzamide derivatives are being explored for their potential therapeutic applications, including as histone deacetylase inhibitors for treating Alzheimer's disease. A specific study reported on the development of 5-aroylindolyl-substituted hydroxamic acids showing selective inhibitory activity against histone deacetylase 6, indicating potential applications in neurodegenerative disease treatment (Lee et al., 2018).

Chemical Reactions and Mechanisms

  • The reaction mechanisms and hydrolysis processes involving similar compounds are of interest for understanding their chemical behavior and potential applications in synthesis and drug design. Research on the hydrolysis of acetylenecarboxylic acid derivatives to pyruvic acid and carbon dioxide through the splitting of the carbon-nitrogen bond offers insights into chemical reactivity and tautomerism (Iwanami et al., 1964).

properties

IUPAC Name

3,4-diethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-4-26-18-8-6-14(12-19(18)27-5-2)20(24)22-15-7-9-17-16(13-15)21(25)23(3)10-11-28-17/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGLUEMCEAQCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

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